5-Methylbenzimidazole-1,2-diamine
Overview
Description
5-Methylbenzimidazole-1,2-diamine is a heterocyclic aromatic organic compound It is part of the benzimidazole family, which is characterized by a benzene ring fused to an imidazole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methylbenzimidazole-1,2-diamine typically involves the condensation of o-phenylenediamine with formic acid or its derivatives. One common method is the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids in the presence of electrostatically charged microdroplets, which significantly accelerates the reaction . Another method involves the use of aldehydes and ammonium acetate under mild conditions to form the desired benzimidazole derivatives .
Industrial Production Methods
Industrial production of benzimidazole derivatives often employs catalytic processes to enhance yield and efficiency. For instance, the use of metal catalysts such as nickel or copper can facilitate the cyclization of amido-nitriles to form substituted benzimidazoles . Additionally, microwave-assisted synthesis has been explored to reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
5-Methylbenzimidazole-1,2-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert nitro groups to amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the benzimidazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under acidic or basic conditions.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, which can possess various functional groups such as halides, nitro groups, and sulfonic acids .
Scientific Research Applications
5-Methylbenzimidazole-1,2-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Industry: It is used in the production of dyes, pigments, and as a precursor for various pharmaceuticals.
Mechanism of Action
The mechanism of action of 5-Methylbenzimidazole-1,2-diamine involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking substrate access. This compound also interacts with nucleic acids, potentially disrupting DNA and RNA synthesis . The pathways involved often include inhibition of key metabolic enzymes and interference with cellular replication processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, which lacks the methyl group at the 5-position.
2-Methylbenzimidazole: Similar structure but with a methyl group at the 2-position.
5,6-Dimethylbenzimidazole: Contains additional methyl groups at both the 5 and 6 positions.
Uniqueness
5-Methylbenzimidazole-1,2-diamine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of the methyl group at the 5-position can enhance its stability and alter its interaction with biological targets, making it a valuable compound for various applications .
Properties
IUPAC Name |
5-methylbenzimidazole-1,2-diamine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N4/c1-5-2-3-7-6(4-5)11-8(9)12(7)10/h2-4H,10H2,1H3,(H2,9,11) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTTFVEGYQRTPRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)N(C(=N2)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314646 | |
Record name | 5-methylbenzimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
162.19 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
60882-72-6 | |
Record name | NSC286697 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=286697 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 5-methylbenzimidazole-1,2-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314646 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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